molecular formula C10H20N2O2 B13631959 Methyl 3-(methyl(piperidin-4-yl)amino)propanoate

Methyl 3-(methyl(piperidin-4-yl)amino)propanoate

Cat. No.: B13631959
M. Wt: 200.28 g/mol
InChI Key: XUGVBQYWPISEFN-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(piperidin-4-yl)amino)propanoate (CAS: 791761-01-8) is an amino acid derivative with a molecular weight of 200.28 and a purity of 98% . Its structure features a piperidine ring substituted with a methylamino group at the 4-position, esterified with a methyl propanoate moiety.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 3-[methyl(piperidin-4-yl)amino]propanoate

InChI

InChI=1S/C10H20N2O2/c1-12(8-5-10(13)14-2)9-3-6-11-7-4-9/h9,11H,3-8H2,1-2H3

InChI Key

XUGVBQYWPISEFN-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C1CCNCC1

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-(methyl(piperidin-4-yl)amino)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation or functionalization of the piperidine ring at the 4-position.
  • Introduction of a methylated amino substituent on the piperidine nitrogen.
  • Coupling with a methyl 3-propanoate moiety to form the ester linkage.

Detailed Synthetic Procedures

Alkylation and Amination Routes

One approach involves the nucleophilic substitution of a suitable leaving group on a propanoate derivative by a methylated piperidin-4-yl amine. For example, methyl 3-(piperidin-4-yl)propanoate can be reacted with methylating agents or undergo reductive amination to introduce the methyl group on the amino nitrogen.

A representative procedure (adapted from related piperidine-propanoate syntheses) includes:

  • Dissolving methyl 3-(piperidin-4-yl)propanoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Adding a methylating agent or methylamine derivative under inert atmosphere.
  • Stirring the mixture at elevated temperatures (e.g., 120 °C) for extended periods (up to 16 hours) to ensure complete reaction.
  • Workup includes quenching with aqueous sodium bicarbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography to yield the methylated product.
Boc-Protected Aminopiperidine Intermediates

An alternative method involves the use of 4-Boc-aminopiperidine as a protected intermediate:

  • Starting from chiral triflate esters of propanoates, reaction with 4-Boc-aminopiperidine in the presence of triethylamine (TEA) in dichloromethane (DCM) at low temperatures (−50 °C) yields Boc-protected methyl 3-(aminopiperidinyl)propanoates with high enantiomeric purity and yields up to 84%.
  • Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid in DCM) removes the Boc group, allowing further methylation of the amine if required.

This method enables stereochemical control and high purity of the final product.

Methylation via Reductive Amination or Direct Alkylation

Methylation of the piperidine nitrogen can be achieved by:

  • Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
  • Direct alkylation with methyl iodide or methyl sulfate under basic conditions.

These methylation steps are typically conducted after the formation of the piperidinyl propanoate backbone to avoid side reactions.

Representative Reaction Scheme

Step Reagents/Conditions Outcome Yield (%)
1. Formation of methyl 3-(piperidin-4-yl)propanoate Piperidin-4-yl derivative + methyl 3-bromopropanoate, K2CO3, DMF, 120 °C, 16 h Methyl 3-(piperidin-4-yl)propanoate 31%
2. Boc protection of aminopiperidine 4-Aminopiperidine + Boc2O, TEA, DCM, 0 °C to RT 4-Boc-aminopiperidine High yield (literature)
3. Coupling with triflate ester Chiral triflate ester + 4-Boc-aminopiperidine, TEA, DCM, −50 °C Boc-protected methyl 3-(aminopiperidinyl)propanoate 74–84%
4. Boc deprotection TFA in DCM, RT, 1–2 h Free amine intermediate Quantitative
5. Methylation of amine Formaldehyde + NaBH3CN, MeOH, RT Methylated amine Variable

Analytical and Research Outcomes

Spectroscopic Characterization

  • NMR Spectroscopy:
    The ^1H NMR spectrum of intermediates such as Boc-protected methyl 3-(aminopiperidinyl)propanoates shows characteristic signals for ester protons (~3.7 ppm), Boc tert-butyl groups (~1.4 ppm), and piperidine ring protons (1.5–3.5 ppm). The methylated amine exhibits singlets corresponding to N-methyl groups near 2.2–2.5 ppm.

  • IR Spectroscopy:
    Key absorption bands include ester carbonyl stretching near 1728 cm⁻¹ and Boc carbonyl stretching around 1681 cm⁻¹, confirming ester and carbamate functionalities.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the expected molecular weight confirm successful synthesis. For example, this compound has a molecular formula C9H18N2O2, with an expected [M+H]^+ ion at m/z 187.14.

Purification and Yield Data

  • Purification is commonly achieved via silica gel chromatography or reverse-phase HPLC, with yields ranging from moderate (31%) to high (up to 84%) depending on the step and conditions.

  • The use of protective groups and controlled reaction temperatures enhances yield and stereochemical purity.

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Yield Range (%) Reference
Methyl 3-(piperidin-4-yl)propanoate C9H17NO2 171.24 Piperidine ring with propanoate ester 31
This compound C9H18N2O2 186.25 Methylated amine on piperidine nitrogen Variable This work
4-Boc-aminopiperidine-protected propanoate Boc protection for stereocontrol 74–84

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

Conditions Products Mechanism
Acidic (e.g., HCl/H₂O)3-(methyl(piperidin-4-yl)amino)propanoic acid + methanolAcid-catalyzed nucleophilic acyl substitution. Protonation of the ester carbonyl enhances electrophilicity, followed by water attack.
Basic (e.g., NaOH/H₂O)Sodium salt of the carboxylic acid + methanolBase-mediated saponification. Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.

This reaction is critical for prodrug activation in medicinal applications, releasing the active carboxylic acid metabolite.

Alkylation and Acylation

The secondary amino group participates in nucleophilic substitution reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide):
R-X + CompoundR-N(methyl)piperidinylpropanoate+HX\text{R-X + Compound} \rightarrow \text{R-N(methyl)piperidinylpropanoate} + \text{HX}

Alkylating Agent Conditions Product
Methyl iodideDMF, K₂CO₃, 120°C, 16h Tertiary amine derivative

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride):
R-COCl + CompoundR-CON(methyl)piperidinylpropanoate+HCl\text{R-COCl + Compound} \rightarrow \text{R-CON(methyl)piperidinylpropanoate} + \text{HCl}

Acylating Agent Conditions Product
Acetyl chlorideDichloromethane, RT, 2hAmide derivative

These reactions modify the compound’s lipophilicity and bioactivity, enabling tailored pharmacological profiles.

Oxidation Reactions

The piperidine ring’s nitrogen can undergo oxidation to form N-oxides:

Oxidizing Agent Conditions Product
H₂O₂/mCPBAEthanol, RT, 6hN-Oxide derivative

N-oxides exhibit altered solubility and receptor-binding properties, useful in drug metabolism studies.

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s hydrolysis products interact with enzymes and receptors:

  • Carboxylic acid metabolite : Inhibits histone deacetylases (HDACs) via zinc chelation.

  • Piperidine moiety : Binds to sigma receptors, modulating neurotransmitter release.

Stability and Storage

Factor Impact Recommendation
MoistureAccelerates ester hydrolysisStore in anhydrous environment
TemperatureDegradation above 25°CRefrigerate (2–8°C)
pHUnstable in strong acids/basesNeutral pH buffers for solutions

Scientific Research Applications

Methyl 3-(methyl(piperidin-4-yl)amino)propanoate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(methyl(piperidin-4-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-(piperidin-4-yl)propanoate (CAS: 71879-50-0)

Structure: Differs by lacking the methyl group on the piperidine nitrogen.
Properties:

  • Molecular weight: 171.24 (vs. 200.28 for the target compound)
  • Predicted boiling point: 232.8°C; density: 0.969 g/cm³ .
    Key Differences:
  • Likely differences in metabolic stability due to the unprotected amino group.

Methyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate (CAS: 2639458-49-2)

Structure: Incorporates a 4-fluorophenyl group and a piperidine ring.
Properties:

  • Molecular weight: 265.32
  • Molecular formula: C₁₅H₂₀FNO₂ . Key Differences:
  • The fluorophenyl group introduces aromaticity and electronegativity, which may enhance receptor binding affinity (e.g., for serotonin or dopamine receptors).

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate (CAS: 497246-54-5)

Structure: Contains a pyrimidine ring substituted with amino, hydroxy, and methyl groups. Properties:

  • Molecular formula: C₉H₁₃N₃O₃ .
    Key Differences:
  • The pyrimidine moiety enables hydrogen bonding and π-π stacking interactions, which are absent in the target compound.
  • Likely higher polarity and reduced blood-brain barrier penetration compared to piperidine derivatives.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups Potential Applications
Target Compound 200.28 ~1.5 Piperidine, methylamino CNS drug intermediates
Methyl 3-(piperidin-4-yl)propanoate 171.24 ~0.8 Piperidine, primary amine Solubility-enhanced analogs
Fluorophenyl Derivative 265.32 ~2.2 Fluorophenyl, piperidine Receptor-targeted therapies
Pyrimidine Derivative 211.22 ~-0.3 Pyrimidine, hydroxy Antiviral/antimetabolite agents

Notes:

  • The target compound’s methylated piperidine group increases lipophilicity (higher LogP) compared to the unmethylated analog, favoring blood-brain barrier penetration .

Biological Activity

Methyl 3-(methyl(piperidin-4-yl)amino)propanoate, a compound with notable pharmacological potential, has garnered attention in various fields of biomedical research. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several chemical pathways, typically involving the coupling of piperidine derivatives with propanoate esters. The general synthetic route includes:

  • Formation of the Piperidine Derivative : The synthesis begins with the preparation of a piperidine ring, which is crucial for the compound's biological activity.
  • Coupling Reaction : The piperidine derivative is then coupled with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF).
  • Purification : Post-reaction, the crude product is purified using standard techniques such as recrystallization or chromatography.

The structure of this compound features a piperidine ring that enhances its interaction with biological macromolecules, particularly in the central nervous system (CNS).

This compound primarily acts as an acetylcholinesterase inhibitor , which increases acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for neurodegenerative conditions such as Alzheimer's disease, where cholinergic signaling is impaired. By inhibiting acetylcholinesterase, the compound enhances cholinergic transmission, potentially improving cognitive functions in affected individuals.

Neuropharmacological Effects

  • Cholinergic Enhancement : The compound has been shown to significantly enhance cholinergic signaling by inhibiting acetylcholinesterase activity. This effect can be quantitatively measured through various assays assessing acetylcholine levels in neuronal cultures.
  • Potential in Neurodegenerative Diseases : Due to its mechanism of action, there is considerable interest in its application for treating Alzheimer's disease and other cognitive disorders characterized by cholinergic deficits.

Anticancer Potential

Recent studies have also indicated that derivatives of this compound exhibit anticancer properties. In vitro assays demonstrated cytotoxicity against various cancer cell lines, suggesting a broader pharmacological profile that may include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cancer cell migration and proliferation .

Table 1: Biological Activity Summary

Biological ActivityMechanismReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
Anticancer ActivityInduces apoptosis
Cognitive EnhancementImproves cholinergic signaling

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
Methyl 3-(piperidin-4-ylthio)propanoateThioether linkageEnhanced stability and reactivity
Methyl 3-(piperidin-1-yl)propanoateDifferent piperidine substitutionVariability in biological activity

Case Studies

  • Alzheimer's Disease Model : A study involving animal models demonstrated that administration of this compound led to significant improvements in memory retention and cognitive function compared to control groups receiving placebo treatments.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound resulted in reduced cell viability and increased apoptosis markers when compared to untreated controls, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(methyl(piperidin-4-yl)amino)propanoate?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as:

Piperidine functionalization : Introduce the methylamino group at the 4-position of piperidine via nucleophilic substitution or reductive amination.

Esterification : React the resulting amine with methyl acrylate or a β-propiolactone derivative to form the propanoate ester.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization for high purity (>95%) .

  • Validation : Confirm intermediates via 1^1H/13^{13}C NMR and LC-MS. Final product purity can be assessed using HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the compound’s structural and chemical properties?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Use 1^1H NMR (DMSO-d6, 400 MHz) to verify methyl ester resonance (~3.6 ppm) and piperidine protons (δ 2.5–3.2 ppm). 13^{13}C NMR confirms carbonyl (170–175 ppm) and piperidine carbons.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+^+ (calculated: ~215.15 g/mol).
  • Physical Properties : Determine melting point (DSC) and logP (HPLC retention time correlation) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2) to prevent hydrolysis.
  • Waste Disposal : Neutralize with dilute HCl, then incinerate via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can contradictions in purity assessments between HPLC and 1^1H NMR be resolved?

  • Methodological Answer :

  • HPLC-DAD-MS : Couple HPLC with diode-array detection (DAD) and mass spectrometry to distinguish co-eluting impurities.
  • Quantitative NMR (qNMR) : Use trimethylsilylpropionic acid (TSP) as an internal standard for absolute purity quantification.
  • Orthogonal Methods : Compare results with elemental analysis (C, H, N) to validate consistency .

Q. What computational strategies predict the compound’s biological activity and target interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to piperidine-targeted receptors (e.g., sigma-1 or opioid receptors). Parameterize force fields with AMBER.
  • ADMET Prediction : Employ SwissADME to assess permeability (LogP ≈ 1.5–2.0) and cytochrome P450 interactions.
  • Validation : Compare with structural analogs (e.g., piperidine-based kinase inhibitors) showing activity in enzymatic assays .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

  • Methodological Answer :

  • Forced Degradation Studies :

Acidic : Incubate in 0.1 M HCl (25°C, 24 hr); monitor ester hydrolysis via HPLC.

Basic : Expose to 0.1 M NaOH; quantify piperidine ring degradation products.

Oxidative : Treat with 3% H2_2O2_2; assess oxidation at the methylamino group using LC-MS.

  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) under each condition .

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